

"application of Methyl 1,3-benzoxazole-5-carboxylate in kinase inhibitor synthesis"

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Compound of Interest

Compound Name:	Methyl 1,3-benzoxazole-5-carboxylate
Cat. No.:	B1297898

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Application of Methyl 1,3-Benzoxazole-5-Carboxylate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **Methyl 1,3-benzoxazole-5-carboxylate** as a key starting material in the synthesis of potent kinase inhibitors. The focus is on the generation of derivatives targeting key signaling pathways implicated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).

Introduction

Methyl 1,3-benzoxazole-5-carboxylate is a versatile scaffold in medicinal chemistry. Its inherent structural features make it an attractive starting point for the development of small molecule kinase inhibitors. The benzoxazole core can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The carboxylate group at the 5-position provides a convenient handle for derivatization, allowing for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The general strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. This key intermediate, 1,3-benzoxazole-5-carboxylic acid, is then coupled with a diverse range of amine-containing fragments to generate a library of amide derivatives. This approach has been successfully employed to develop inhibitors targeting kinases that play pivotal roles in tumor angiogenesis, proliferation, and metastasis.

Key Applications in Kinase Inhibitor Synthesis

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.^[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Benzoxazole derivatives have shown significant promise as VEGFR-2 inhibitors.^{[2][3]} By coupling 1,3-benzoxazole-5-carboxylic acid with various aniline or benzylamine derivatives, novel inhibitors can be synthesized that effectively block the VEGFR-2 signaling pathway.

c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are often dysregulated in various cancers, promoting tumor growth, invasion, and resistance to therapy.^[4] Dual inhibitors targeting both VEGFR-2 and c-Met are of particular interest to overcome resistance mechanisms. The benzoxazole scaffold can be elaborated to effectively target the c-Met kinase.

Data Presentation

The following tables summarize the in vitro activity of representative benzoxazole-based kinase inhibitors, demonstrating the potential of derivatives synthesized from a 1,3-benzoxazole-5-carboxylic acid core.

Table 1: In Vitro Activity of Representative Benzoxazole-Based VEGFR-2 Inhibitors

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cytotoxicity IC50 (µM)
BZV-1	VEGFR-2	97.38	HepG2	10.50
BZV-1	VEGFR-2	97.38	MCF-7	15.21
BZV-2	VEGFR-2	55.4	HepG2	2.43
BZV-2	VEGFR-2	55.4	HCT116	2.79
BZV-2	VEGFR-2	55.4	MCF-7	3.43
BZV-3	VEGFR-2	57.9	-	-
BZV-4	VEGFR-2	74.1	-	-

Data is compiled from representative literature on benzoxazole-based VEGFR-2 inhibitors.[\[2\]](#)[\[5\]](#)
[\[6\]](#)

Table 2: In Vitro Activity of Representative Benzoxazole-Based Dual VEGFR-2/c-Met Inhibitors

Compound ID	Target Kinase	IC50 (µM)	Cell Line	Cytotoxicity IC50 (µM)
BZ-dual-1	VEGFR-2	0.057	MCF-7	16.29
c-Met	0.181	A549	23.60	
PC-3	16.14			
BZ-dual-2	VEGFR-2	0.131	MCF-7	17.23
c-Met	0.970	A549	9.32	
PC-3	22.63			

Data is compiled from representative literature on piperidinyl-based benzoxazole dual inhibitors.[\[7\]](#)

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 1,3-benzoxazole-5-carboxylate

This protocol describes the saponification of the methyl ester to yield the key carboxylic acid intermediate.

Materials:

- **Methyl 1,3-benzoxazole-5-carboxylate**
- Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Water (H₂O)
- Hydrochloric acid (HCl), 1M solution
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- pH paper or pH meter
- Büchner funnel and filter paper

Procedure:

- Dissolve **Methyl 1,3-benzoxazole-5-carboxylate** (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.
- Add a solution of sodium hydroxide (1.5 eq) in water (5 mL per gram of NaOH).
- Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and cool in an ice bath.
- Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl.
- A precipitate of 1,3-benzoxazole-5-carboxylic acid will form.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling of 1,3-Benzoxazole-5-carboxylic acid with a Primary Amine

This protocol details the formation of the final kinase inhibitor via amide bond formation.

Materials:

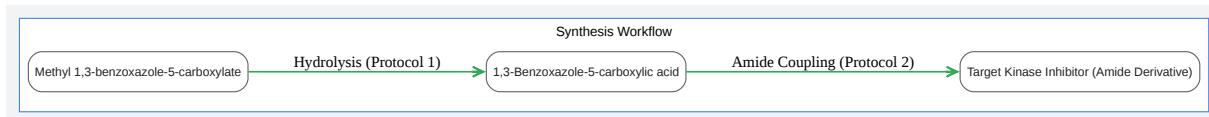
- 1,3-Benzoxazole-5-carboxylic acid (1.0 eq)
- Substituted primary amine (e.g., 4-fluoroaniline) (1.1 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon atmosphere
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

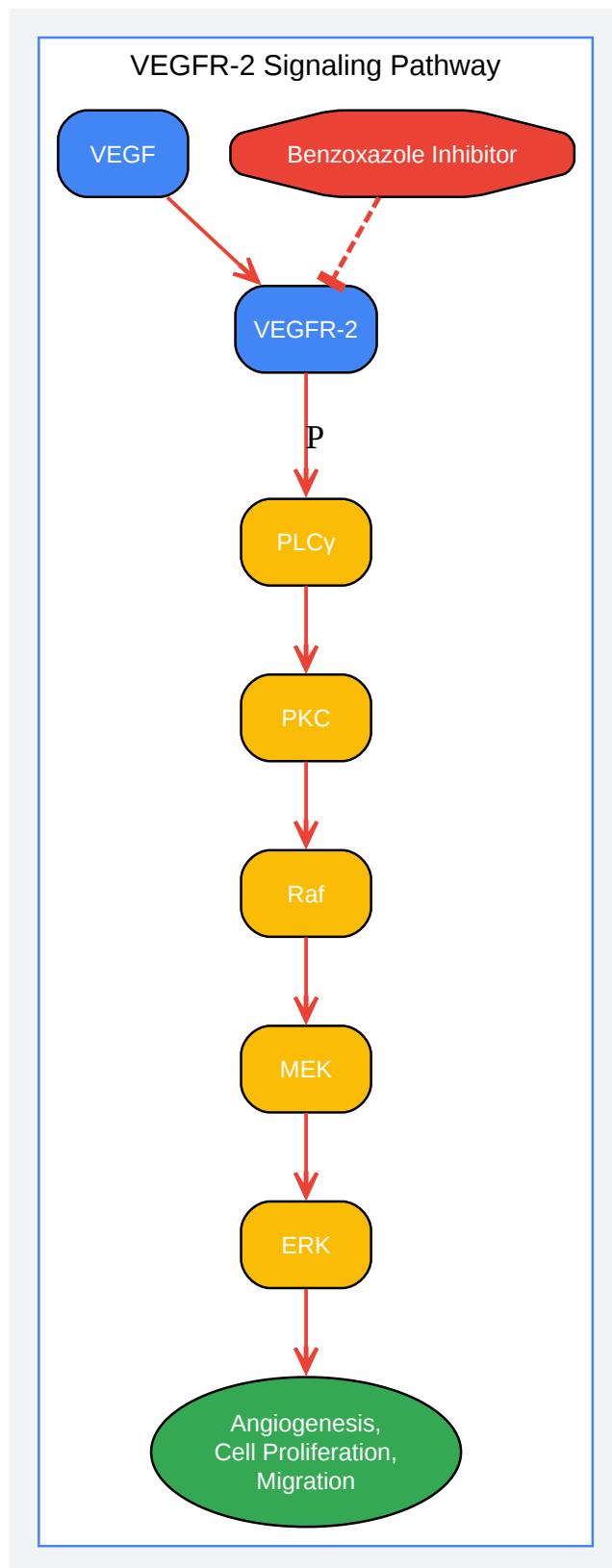
- To a solution of 1,3-benzoxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the substituted primary amine (1.1 eq).
- Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
- Add HATU (1.2 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired amide.

Mandatory Visualization



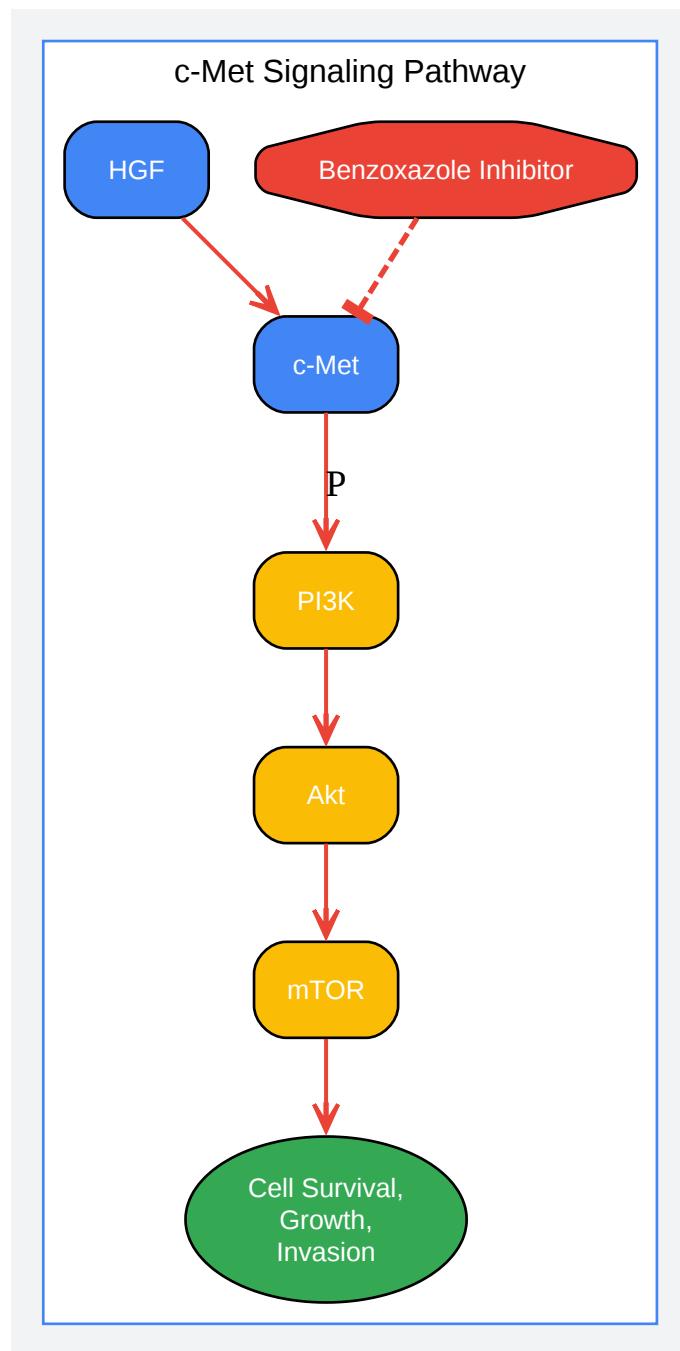
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Caption: Synthetic workflow for kinase inhibitors.



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Caption: Inhibition of the VEGFR-2 signaling pathway.



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Caption: Inhibition of the c-Met signaling pathway.

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